![molecular formula C20H32ClNO4 B5299001 Ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5299001.png)
Ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with a molecular formula of C20H32ClNO4. This compound is known for its unique chemical structure, which includes a piperidine ring, an ethyl ester group, and a methoxy-propylphenoxy moiety. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the ethyl ester group. The methoxy-propylphenoxy moiety is then attached through a series of reactions involving etherification and esterification. The final product is obtained by treating the intermediate compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
1-[2-(2-Methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
4-Hydroxy-2-quinolones: Different core structure but similar functional groups.
Pyrrolidine derivatives: Different ring structure but similar applications in medicinal chemistry.
These comparisons highlight the unique features of this compound, such as its specific ring structure and functional groups, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-4-6-16-7-8-18(19(15-16)23-3)25-14-13-21-11-9-17(10-12-21)20(22)24-5-2;/h7-8,15,17H,4-6,9-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUERIXKWGLNVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCN2CCC(CC2)C(=O)OCC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
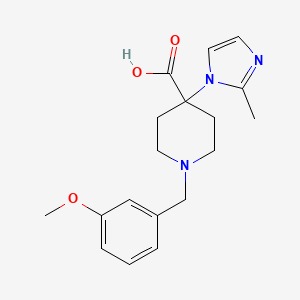
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)
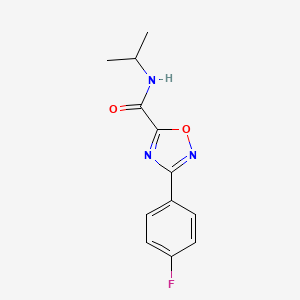
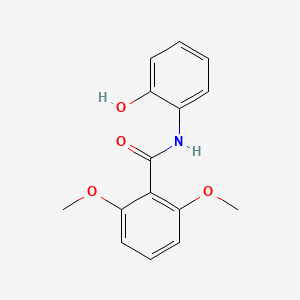
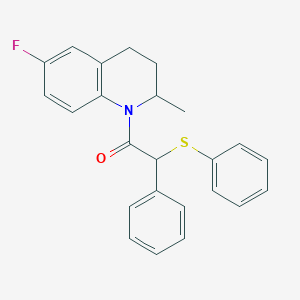
![Ethyl 1-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5298945.png)
![(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B5298947.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)
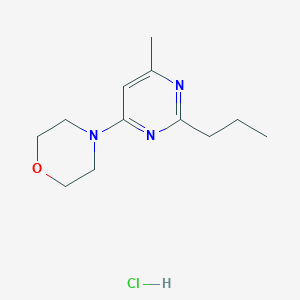
![2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate](/img/structure/B5298965.png)
![2-[[5-(2-Methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)
![(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one](/img/structure/B5298968.png)
![2-{[4-ALLYL-5-(3,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5298996.png)
![6-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B5299008.png)
